3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
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Description
3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C22H25FN4O2S and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- PPARα : The compound activates PPARα, which is involved in lipid catabolism, fatty acid oxidation, and anti-inflammatory responses. It may have implications in treating dyslipidemia and cardiovascular diseases .
- PPARγ : Activation of PPARγ improves insulin sensitivity and adipocyte differentiation. This receptor is a target for managing type 2 diabetes and obesity .
- PPARδ : PPARδ activation influences lipid metabolism, muscle function, and energy expenditure. It has potential applications in exercise performance and metabolic disorders .
Urease Inhibition for Bacterial Infections
Urease is an enzyme produced by pathogenic bacteria to colonize and maintain themselves. Inhibiting urease can be a promising strategy to prevent ureolytic bacterial infections. This compound may exhibit urease inhibitory activity .
PAK4 Inhibition and Cancer Therapy
The compound’s structure suggests potential as a PAK4 (p21-activated kinase 4) inhibitor. PAK4 plays a role in cell proliferation, migration, and invasion. Inhibition of PAK4 could be relevant for cancer therapy, particularly in lung cancer (A549 cells) .
Antiproliferative Activity in Prostate Cancer
A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives, including this compound, were evaluated for antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). It’s worth exploring its potential in prostate cancer treatment .
properties
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c23-15-5-7-16(8-6-15)25-9-11-26(12-10-25)20(28)13-17-14-30-22-24-19-4-2-1-3-18(19)21(29)27(17)22/h5-8,17H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJBNPYPIJYQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one |
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